Product packaging for BS3-d4 Deuterated Crosslinker(Cat. No.:)

BS3-d4 Deuterated Crosslinker

Cat. No.: B1192413
M. Wt: 576.44
InChI Key: MGJYOHMBGJPESL-JVDLJEIDSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BS3-d4 Deuterated Crosslinker, or Bis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4, is a water soluble and membrane impermeable, protein crosslinking agent with four deuterium atoms to provide a four dalton shift by mass spectrometry.

Properties

Molecular Formula

C16H14D4N2Na2O14S2

Molecular Weight

576.44

IUPAC Name

Suberic acid-2,2,7,7-d4 bis (3-sulfo-N-hydroxysuccinimide ester) disodium salt

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;;

InChI Key

MGJYOHMBGJPESL-JVDLJEIDSA-L

SMILES

O=C(ON1C(CC(S(=O)([O-])=O)C1=O)=O)C([2H])([2H])CCCCC([2H])([2H])C(ON2C(CC(S(=O)([O-])=O)C2=O)=O)=O.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BS3-d4, BS3-d4 Deuterated Crosslinker, Deuterated Crosslinker BS3-d4, D4-BS3

Origin of Product

United States

Mechanistic Basis and Isotopic Labeling Principles of Bs3 D4 in Covalent Linkage

BS3-d4, or Bis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4, is a homobifunctional crosslinking agent widely used in the study of protein structures and interactions. proteochem.commedkoo.com Its chemical structure features two identical reactive groups, specifically N-hydroxysulfosuccinimide (sulfo-NHS) esters, at either end of an 8-atom spacer arm. thermofisher.comwikipedia.org The "d4" designation indicates that its suberate (B1241622) spacer arm contains four deuterium (B1214612) atoms. wikipedia.org

The mechanistic basis of BS3-d4's crosslinking activity lies in the reaction of its sulfo-NHS esters with primary amines (-NH2). thermofisher.com These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (K) residues. thermofisher.comresearchgate.net The reaction is an amine-reactive nucleophilic acyl substitution that occurs efficiently in aqueous solutions at a pH range of 7-9. thermofisher.comwikipedia.org In this reaction, the primary amine attacks the carbonyl carbon of the sulfo-NHS ester, leading to the formation of a stable, covalent amide bond and the release of the N-hydroxysulfosuccinimide group. wikipedia.org Because BS3-d4 has two such reactive esters, it can form a covalent bridge between two different protein subunits (intermolecular crosslink) or between two sites within the same protein (intramolecular crosslink). thermofisher.comnih.gov

The incorporation of four deuterium atoms into the BS3-d4 structure is the foundation of its utility in isotopic labeling for mass spectrometry (MS). wikipedia.org In a typical quantitative crosslinking mass spectrometry (QCLMS) experiment, a protein sample is divided and cross-linked separately with the "heavy" BS3-d4 and its non-deuterated "light" counterpart, BS3-d0. nih.govnih.gov The key principle is that these two crosslinkers are chemically identical in their reactivity but differ in mass by precisely 4 Daltons due to the four deuterium atoms in BS3-d4. proteochem.comwikipedia.org

When the "heavy" and "light" cross-linked samples are mixed and analyzed by mass spectrometry, the peptides that have been successfully cross-linked will appear as characteristic doublet signals, separated by a mass difference corresponding to the isotopic label. nih.govnih.gov For instance, a peptide pair cross-linked with one molecule of BS3 will show a mass difference of 4 Da between the d0 and d4 versions. thermofisher.com This distinct isotopic signature allows for the confident identification of low-abundance cross-linked peptides from the complex background of unmodified peptides in the mass spectrum. thermofisher.comnih.gov This quantitative approach enables researchers to study changes in protein conformation and interaction dynamics. nih.govbiorxiv.org

Table 1: Physicochemical Properties of BS3-d4 Deuterated Crosslinker
PropertyDescriptionReference
Full Chemical NameBis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4 proteochem.commedkoo.com
Molecular FormulaC16H14D4N2Na2O14S2 medkoo.com
Molecular Weight~576.44 g/mol medkoo.com
Reactive GroupsN-hydroxysulfosuccinimide (sulfo-NHS) esters thermofisher.comwikipedia.org
Target Functional GroupPrimary amines (-NH2) thermofisher.comwikipedia.org
Spacer Arm Length11.4 Å (8 atoms) researchgate.net
SolubilityWater-soluble thermofisher.comvulcanchem.com
Isotopic Label4 Deuterium atoms proteochem.comproteochem.com

Membrane Impermeability and Its Research Utility for Cell Surface Applications

A critical characteristic of the BS3-d4 crosslinker is its inability to cross intact cell membranes. wikipedia.orgvulcanchem.comclinisciences.com This membrane impermeability stems from the two negatively charged sulfonyl groups (-SO3-) on its N-hydroxysulfosuccinimide rings. korambiotech.comthermofisher.com These charged groups make the molecule highly water-soluble, or hydrophilic, and prevent it from passively diffusing through the hydrophobic lipid bilayer of the cell membrane. wikipedia.orgthermofisher.com

This property is of immense research utility, as it makes BS3-d4 an ideal tool for selectively studying proteins on the exterior surface of a cell. wikipedia.orgvulcanchem.comkorambiotech.com When introduced to intact cells, BS3-d4 can only react with the primary amines of proteins that are exposed to the extracellular environment. thermofisher.comthermofisher.com It cannot penetrate the cell to crosslink cytosolic proteins or proteins located within the inner membrane. korambiotech.com This specificity allows researchers to map the architecture of cell surface protein complexes, identify near-neighbor interactions, and probe the extracellular domains of transmembrane proteins without disrupting the cell's integrity or contending with the complexity of the entire cellular proteome. wikipedia.orgvulcanchem.com

The combination of membrane impermeability and isotopic labeling provides a powerful strategy for comparative studies of the cell surface. For example, a researcher could treat one population of cells with a specific stimulus (e.g., a growth factor) and leave another untreated. The untreated cells can be cross-linked with "light" BS3-d0, while the stimulated cells are cross-linked with "heavy" BS3-d4. researchgate.netnih.gov After mixing, lysing the cells, and performing mass spectrometry analysis, the ratios of the light-to-heavy cross-linked peptides can reveal specific changes in protein-protein interactions on the cell surface that occurred in response to the stimulus. researchgate.netnih.gov This approach has been instrumental in understanding the dynamic organization of cell surface receptors and other protein complexes.

Table 2: Mass Spectrometry Signatures using BS3-d0/d4 Crosslinkers
Cross-linked SpeciesDescriptionMass Difference (d4 vs d0)Isotopic Pattern Ratio (Heavy:Light)Reference
Single CrosslinkPeptides connected by one crosslinker molecule.4 Da1:1 thermofisher.comnih.gov
Double CrosslinkSpecies containing two crosslinker molecules.8 Da (total)1:2:1 thermofisher.com
Triple CrosslinkSpecies containing three crosslinker molecules.12 Da (total)1:3:3:1 thermofisher.com

Diverse Research Applications of Bs3 D4 Deuterated Crosslinker in Molecular Systems Analysis

Elucidation of Protein-Protein Interactions (PPIs)

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. thermofisher.com Chemical crosslinking coupled with mass spectrometry (XL-MS) has become a potent method for delineating these interactions, from stable protein complexes to transient encounters within the entire proteome of a cell. thermofisher.comthermofisher.com BS3-d4, in conjunction with its non-deuterated counterpart (BS3-d0), plays a pivotal role in this field. wikipedia.org

Mapping Molecular Contact Surfaces

A primary application of BS3-d4 is in the high-resolution mapping of molecular contact surfaces between interacting proteins. thermofisher.com By crosslinking proteins in their native state and analyzing the resulting crosslinked peptides by mass spectrometry, researchers can identify which amino acid residues are in close proximity. The use of an equimolar mixture of BS3-d0 and BS3-d4 creates a characteristic isotopic signature in the mass spectrum. researchgate.net Crosslinked peptides appear as doublets with a mass difference of 4 daltons, which allows for their unambiguous identification amidst a complex background of unmodified peptides. wikipedia.org This approach has been successfully employed to determine the molecular contact surfaces of binding partners in various protein complexes. thermofisher.com

Identification of Interaction Sites

Going beyond just identifying interacting partners, the BS3-d0/d4 strategy allows for the precise identification of the interaction sites. thermofisher.com The crosslinker covalently links specific amino acid residues, primarily lysines and the N-termini of proteins, that are spatially close. thermofisher.comacs.org Subsequent enzymatic digestion of the crosslinked complex and analysis by tandem mass spectrometry (MS/MS) reveals the exact amino acid sequences of the crosslinked peptides. This information provides direct evidence of which domains or regions of the proteins are involved in the interaction. For instance, a study on a human SAGA HAT subcomplex utilized isotopically labeled BS3 d0-d4 to identify both intra- and inter-cross-linked peptides, revealing a strong interaction network between GCN5, ADA2B, and ADA3 subunits. nih.gov

Stabilization of Transient Protein Interactions for Analysis

Many crucial cellular processes are governed by weak or transient protein-protein interactions that are challenging to study using traditional biochemical methods. thermofisher.com Chemical crosslinking offers a way to "freeze" these fleeting interactions, making them amenable to analysis. thermofisher.comacs.org The rapid reactivity of BS3 allows for the capture of these momentary contacts. thermofisher.com By covalently linking the interacting proteins, the stability of the complex is increased, facilitating its isolation and subsequent characterization through techniques like co-immunoprecipitation and mass spectrometry. wikipedia.orgthermofisher.com

Structural Biology Investigations

Beyond PPIs, BS3-d4 is a valuable reagent for probing the three-dimensional structure of proteins and protein complexes, offering a complementary approach to high-resolution techniques like X-ray crystallography and NMR spectroscopy. fishersci.sefishersci.co.uk

Probing Protein Tertiary Structure

Chemical crosslinking with BS3-d4 can provide low-resolution three-dimensional structural information by establishing distance constraints between amino acid residues within a single protein. fishersci.sefishersci.co.uk The length of the BS3 spacer arm (11.4 Å) acts as a "molecular ruler," indicating that the crosslinked residues are within a certain spatial distance of each other. thermofisher.comfishersci.sefishersci.co.uk By identifying a set of intramolecular crosslinks, researchers can generate a network of distance restraints that can be used to build or validate computational models of the protein's tertiary structure. sci-hub.st This is particularly useful for studying large, dynamic, or flexible proteins that are not easily amenable to crystallization. ucl.ac.uk

A comparative crosslinking strategy employing BS3-d0 and BS3-d4 can also be used to probe conformational changes in proteins and protein complexes. nih.govspringernature.com By crosslinking a protein in two different states (e.g., with and without a ligand bound), and quantifying the relative abundance of the d0 and d4 crosslinked peptides, researchers can identify regions of the protein that undergo structural changes. nih.govspringernature.com This quantitative approach has been used to study the conformational dynamics of proteins like the complement component C3 upon activation. researchgate.net

Research Findings with BS3-d4

Properties of BS3-d4 and Related Crosslinkers

Characterization of Quaternary Protein Structure

Chemical cross-linking with BS3-d4 is a highly effective method for elucidating the quaternary structure of multi-protein complexes. By introducing covalent bonds between subunits, the cross-linker stabilizes the complex, allowing its subunit composition and stoichiometry to be determined using mass spectrometry. korambiotech.comnih.gov The process involves treating the protein complex with BS3 at optimized concentrations to favor inter-subunit cross-linking, followed by analysis using techniques like MALDI-MS, which can measure the mass of the entire intact complex. nih.gov

A notable example is the investigation of the human SAGA (Spt-Ada-Gcn5 acetyltransferase) HAT subcomplex. Researchers used BS3 cross-linking followed by MALDI-MS with high-mass detection to confirm the heterotetrameric stoichiometry of the complex, which consists of the subunits GCN5, ADA2B, ADA3, and SGF29. nih.gov The mass spectrum after cross-linking showed a clear shift to a higher molecular weight corresponding to the fully assembled four-protein complex, confirming the 1:1:1:1 arrangement of the subunits. nih.gov This approach is invaluable for verifying the composition of purified complexes and understanding their assembly.

Observed Mass (Da) Interpretation Stoichiometry
241,387Mass of the intact, cross-linked heterotetrameric SAGA HAT subcomplexGCN5-ADA2B-ADA3-SGF29
(Lower MW species)Individual subunits or smaller sub-complexes (before cross-linking)e.g., GCN5, ADA2B, etc.

Estimation of Spatial Relationships within Protein Complexes

The BS3-d4 crosslinker functions as a "molecular ruler" due to its well-defined spacer arm of 11.4 Å. thermofisher.comelifesciences.org This spacer arm spans the distance between the two reactive sulfo-NHS esters, meaning that a successful cross-link can only form between two primary amine groups that are spatially proximal. thermofisher.com The flexible nature of lysine (B10760008) side chains means that the maximal distance between the alpha-carbons (Cα) of two cross-linked lysine residues can be up to ~30 Å. elifesciences.org

By identifying which pairs of lysine residues are cross-linked within a protein or between different subunits of a complex, researchers can generate a set of distance constraints. korambiotech.comnih.gov These constraints provide crucial information about the relative positioning of different domains and subunits, effectively mapping the interaction network. For instance, in the study of the SAGA HAT subcomplex, the identification of inter-linked peptides between specific subunits (e.g., GCN5 and ADA3) provided direct evidence of their physical interaction and defined their interface within the larger assembly. nih.gov This ability to map spatial relationships is fundamental for understanding the architecture of complex molecular machines.

Generation of Low-Resolution Three-Dimensional Structural Information

The distance constraints obtained from BS3-d4 cross-linking experiments are instrumental in generating low-resolution three-dimensional (3D) models of proteins and their complexes. thermofisher.comnih.gov This approach is particularly valuable for large, flexible, or transient complexes that are difficult to analyze using high-resolution methods like X-ray crystallography or NMR. fishersci.com

The workflow involves several steps:

Cross-linking the protein complex with a mixture of BS3-d0 and BS3-d4 to facilitate the identification of cross-linked peptides. nih.gov

Digesting the cross-linked complex with an enzyme like trypsin. nih.govnih.gov

Analyzing the resulting peptide mixture by LC-MS/MS to identify both intra- and inter-molecularly cross-linked peptides. nih.govnih.gov

Using the identified cross-links as distance restraints in computational molecular modeling software. nih.gov

These restraints guide the docking of known high-resolution structures of individual domains or subunits, or the folding of protein models, into a final configuration that is consistent with the experimental data. nih.gov This integrative strategy was successfully used to propose a low-resolution interaction model of the human SAGA HAT subcomplex, illustrating the spatial arrangement of its four constituent proteins. nih.gov

Analysis of Protein Conformational Dynamics

A primary application of the BS3-d0/d4 isotopic pair is the study of protein dynamics and conformational changes, a field known as quantitative cross-linking mass spectrometry (QCLMS). researchgate.netresearchgate.net Proteins are not static entities; they undergo structural changes in response to various signals, which are often central to their biological function. nih.govspringernature.com QCLMS provides a powerful means to capture these dynamic shifts.

The strategy involves comparing a protein in two different states (e.g., active vs. inactive). One state is cross-linked with BS3-d0 and the other with BS3-d4. nih.govwellcomeopenresearch.org The samples are then mixed, digested, and analyzed by LC-MS/MS. wellcomeopenresearch.org The ratio of the 'heavy' to 'light' signal for each identified cross-linked peptide provides a quantitative measure of its abundance in each state. A change in the ratio indicates that the distance between the two cross-linked residues has changed, revealing a specific site of conformational change. researchgate.netnih.gov

Quantification of Subunit Interaction Changes in Response to Stimuli

Biological stimuli, such as the binding of a signaling molecule or a change in cellular conditions, can induce significant rearrangements in the subunits of a protein complex. nih.gov The BS3-d0/d4 comparative cross-linking strategy allows for the precise quantification of these changes. nih.govspringernature.com

The experimental workflow is designed to directly compare the two states. An aliquot of a protein complex in its basal state is cross-linked with one isotopic form (e.g., BS3-d0), while a second aliquot, after being exposed to a stimulus, is cross-linked with the other form (e.g., BS3-d4). nih.gov The subsequent QCLMS analysis reveals which inter-subunit contacts have been altered. Cross-links that are strengthened or formed upon stimulation will show an increased d4/d0 ratio, whereas those that are weakened or broken will exhibit a decreased ratio. This method provides a dynamic map of how subunit interactions are remodeled to regulate the complex's function. nih.govspringernature.com

Impact of Ligand Binding on Protein Conformations

Ligand binding is a fundamental mechanism for regulating protein function, and it is almost always accompanied by a change in the protein's conformation. nih.govnih.gov QCLMS with BS3-d4 is ideally suited to map these ligand-induced structural changes. researchgate.net

A classic example involves the analysis of the complement protein C3 and its activated form, C3b. Researchers used BS3-d0 and BS3-d4 to cross-link C3 and C3b separately. wellcomeopenresearch.orgwellcomeopenresearch.org By mixing the digested samples and performing a "label-swapping" replicate (where the isotopes used for C3 and C3b were reversed), they could confidently quantify changes in cross-link abundance. wellcomeopenresearch.orged.ac.uk Cross-links that appeared as singlets (only present in one state) or doublets with ratios deviating from 1:1 pointed to regions undergoing significant conformational rearrangement upon the cleavage and activation of C3 to C3b. wellcomeopenresearch.orgwellcomeopenresearch.org This provides a detailed picture of the domain movements that drive the protein's biological switch.

Cross-linked Residues (Protein C3) d0/d4 Ratio (C3b vs C3) Interpretation
Lys267 - Lys283~1:1Region with a stable conformation between the two states.
Lys(X) - Lys(Y)> 1.5:1Residues are closer or more favorably oriented for cross-linking in the C3b state.
Lys(A) - Lys(B)< 0.7:1Residues are farther apart or less favorably oriented for cross-linking in the C3b state.

Influence of Post-Translational Modifications (PTMs) on Protein Structure

Post-translational modifications (PTMs) such as phosphorylation, acetylation, and glycosylation are key regulators of protein function, often by inducing structural changes. nih.govthermofisher.com The BS3-d4 crosslinker can be used to quantify how PTMs alter a protein's conformation or its interactions within a complex. nih.govnih.govspringernature.com

The experimental design is analogous to studying ligand binding. A protein complex is analyzed in two states: one with the PTM and one without. nih.gov For example, to study the effect of phosphorylation, one sample might be treated with a phosphatase to remove phosphate (B84403) groups, while the other remains phosphorylated. nih.gov The dephosphorylated sample is cross-linked with BS3-d0, and the phosphorylated sample with BS3-d4. The resulting d0/d4 ratios for each cross-linked peptide reveal exactly how the removal of the phosphate group impacts the protein's structure. This method was exemplified by its application to quantify changes in subunit interactions within an ATP synthase complex upon dephosphorylation, providing direct evidence of PTM-driven conformational control. nih.govnih.govspringernature.com

Oligomerization State Analysis

The formation of oligomers, or protein complexes composed of multiple subunits, is a fundamental principle governing protein function. Determining the stoichiometry and arrangement of these subunits is crucial for understanding their biological roles. Chemical crosslinking with BS3-d4, in combination with mass spectrometry (XL-MS), provides a robust method for investigating the oligomeric state of proteins. researchgate.net

The strategy involves treating a protein or protein complex with a mixture of BS3-d0 and BS3-d4. nih.gov These reagents are homobifunctional, meaning they have two identical reactive groups, in this case, N-hydroxysulfosuccinimide (NHS) esters, which react with primary amines on lysine residues and the N-termini of proteins. thermofisher.com The key difference between the two is the presence of four deuterium (B1214612) atoms in BS3-d4, resulting in a 4 Dalton mass difference compared to BS3-d0. wikipedia.org

When a protein complex is crosslinked with this isotopic pair, the resulting crosslinked peptides will appear as characteristic doublets in the mass spectrum, separated by a 4 Da mass shift. nih.gov The analysis of these doublets allows for the confident identification of crosslinked peptides, even at low abundances. thermofisher.com By identifying both intramolecular (within the same protein) and intermolecular (between different protein subunits) crosslinks, researchers can piece together the arrangement of subunits within an oligomer. nih.gov

For instance, in the study of the human SAGA HAT subcomplex, a mixture of BS3-d0 and BS3-d4 was used to identify a strong interaction network between the GCN5, ADA2B, and ADA3 subunits. nih.gov The identification of interlinked peptides provided direct evidence for the spatial proximity of these subunits within the complex. nih.gov Similarly, this technique was employed to confirm the heterotetrameric stoichiometry of a specific stabilized subcomplex by observing the unique mass of the crosslinked entity using MALDI-MS. nih.gov

A notable example of this application is the analysis of amyloid-β (Aβ) peptide oligomerization. To prevent the dissociation of Aβ oligomers during analysis by electrophoresis, bis(sulfosuccinimidyl) suberate (B1241622) (BS³) was used to "fix" the oligomeric state prior to analysis. researchgate.net This allowed for a more accurate assessment of the aggregation states of Aβ. researchgate.net

The use of isotope-labeled crosslinkers like BS3-d4 for quantitative crosslinking mass spectrometry (qCLMS) can also reveal conformational changes associated with oligomerization. nih.gov By comparing the crosslinking patterns of a protein in its monomeric versus oligomeric state, or under different conditions that promote or inhibit oligomerization, researchers can gain insights into the structural dynamics of these assemblies.

Table 1: Research Findings in Oligomerization State Analysis using BS3-d4

Protein/Complex Research Focus Key Finding Citation(s)
Human SAGA HAT subcomplex Subunit interaction network Identified a strong interaction network between GCN5, ADA2B, and ADA3 subunits. nih.gov
Recombinant human SAGA HAT subcomplex Stoichiometry confirmation Confirmed the heterotetrameric stoichiometry of the complex. nih.gov
Amyloid-β (Aβ) peptide Stabilization of oligomers for analysis BS3 crosslinking effectively stabilized Aβ oligomers for accurate characterization by electrophoresis. researchgate.net
F-type ATPase Conformational changes upon dephosphorylation Revealed the key role of phosphorylation in regulating nucleotide binding and stability. researchgate.net

Global Proteome-Wide Interaction Mapping

Beyond the study of individual protein complexes, BS3-d4 has been instrumental in the large-scale mapping of protein-protein interactions (PPIs) across the entire proteome. thermofisher.comdana-farber.org This global approach provides a comprehensive view of the intricate network of interactions that govern cellular processes. nih.gov

Performing crosslinking experiments in whole cell lysates allows for the capture of a vast number of protein interactions in a near-native environment. thermofisher.com The general workflow involves lysing cells and then treating the resulting protein mixture with the BS3-d0/d4 isotopic pair. thermofisher.comlcms.cz Following crosslinking, the complex mixture of proteins is digested, typically with trypsin, and the resulting peptides are analyzed by mass spectrometry. nih.govacs.org

The use of the isotopic label is critical in this context due to the immense complexity of the sample. The characteristic doublet pattern produced by BS3-d0/d4 crosslinked peptides allows them to be readily distinguished from the background of uncrosslinked peptides, significantly improving the confidence of identification. nih.gov This strategy has been successfully applied to identify PPIs on a global scale. thermofisher.com

Recent advancements in mass spectrometry and data analysis have further enhanced the power of this approach. For example, the development of MS-cleavable crosslinkers, while distinct from the non-cleavable BS3, highlights the trend towards more sophisticated tools for proteome-wide studies. thermofisher.com However, the fundamental principle of using isotopic labels to aid in the identification of crosslinked peptides remains a cornerstone of the field.

Extending the application of BS3-d4 to intact unicellular organisms offers the advantage of studying protein interactions within their native cellular context, minimizing disruptions that can occur during cell lysis. thermofisher.com Because BS3 is a water-soluble and membrane-impermeable crosslinker, it is particularly well-suited for probing interactions on the cell surface. wikipedia.orgthermofisher.com

When applied to intact unicellular organisms, BS3 will primarily crosslink proteins that are exposed on the outer membrane or within the periplasmic space. researchgate.net This provides a powerful method for mapping the surface-exposed interactome and identifying proteins involved in cell-cell communication, adhesion, and transport.

For example, studies on E. coli have utilized crosslinking to investigate the organization of outer membrane proteins. researchgate.net While these studies may have used other crosslinkers, the principle is directly applicable to BS3-d4. By using the deuterated and non-deuterated forms, researchers can confidently identify surface protein interactions in living cells.

The ability to perform these experiments in vivo captures a snapshot of the dynamic interactions occurring in a living system, providing invaluable insights into the functional organization of proteins in unicellular organisms.

Advanced Methodological Approaches Employing Bs3 D4 Deuterated Crosslinker

Chemical Cross-linking Mass Spectrometry (XL-MS/CLMS) Workflows

Chemical cross-linking mass spectrometry is a powerful technique used to identify protein-protein interactions and gain insights into the three-dimensional structure of protein complexes. The use of BS3-d4 in conjunction with its non-deuterated counterpart, BS3-d0, significantly enhances the confidence and accuracy of these studies.

In a typical XL-MS workflow, proteins or protein complexes are cross-linked with an equimolar mixture of BS3-d0 and BS3-d4. This mixture creates a characteristic isotopic signature for cross-linked peptides. After cross-linking, the proteins are digested, usually with trypsin, to generate a complex mixture of peptides. This mixture includes un-cross-linked peptides, intra-peptide cross-links, and inter-peptide cross-links (loop-links and cross-links).

This complex peptide mixture is then separated using multidimensional liquid chromatography (LC) before being introduced into a mass spectrometer. The use of LC allows for the separation of peptides based on their physicochemical properties, reducing the complexity of the mixture entering the mass spectrometer at any given time. This separation is crucial for the successful identification of the low-abundant cross-linked peptides from the vast excess of non-cross-linked peptides. The co-elution of the d0 and d4 forms of the cross-linked peptides during liquid chromatography further simplifies their identification in the subsequent mass spectrometry analysis.

Once the peptides are ionized and enter the mass spectrometer, they are subjected to fragmentation to determine their amino acid sequence. Different fragmentation methods can be employed, each providing complementary information.

Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) are beam-type fragmentation methods that primarily cleave the peptide backbone bonds, generating b- and y-ions. These methods are robust and effective for the fragmentation of a wide range of peptides. In the context of BS3-d0/d4 cross-linking, the resulting MS/MS spectra will contain pairs of fragment ions separated by 4 Da, corresponding to the mass difference between the d0 and d4 cross-linkers.

Electron-Transfer Dissociation (ETD) and Electron-Transfer/Higher-energy Collision Dissociation (EThcD) are non-ergodic fragmentation methods that are particularly useful for the analysis of post-translationally modified and highly charged peptides. ETD preserves labile modifications and is advantageous for sequencing longer peptides, which are often encountered in cross-linking studies. EThcD combines ETD with supplemental HCD activation, providing more complete fragmentation and thus more comprehensive sequence coverage for confident identification of both the peptide chains and the cross-linking site. The distinct isotopic signature of the BS3-d0/d4 pair is maintained in the fragment ions, aiding in the identification of the cross-linked species.

The choice of fragmentation method or a combination of methods is critical for maximizing the number and confidence of identified cross-links.

To further enhance the confidence of cross-linked peptide identification, multiple stages of mass spectrometry (MS/MS or MS2, and MS3) can be employed.

In a typical experiment, an initial MS1 scan identifies the isotopic doublets of the d0/d4 cross-linked peptides. The instrument then selects these specific precursor ions for MS2 fragmentation. The resulting MS2 spectrum contains fragment ions from both peptide chains of the cross-linked species. Specialized software is then used to search these spectra against a protein sequence database to identify the cross-linked peptides.

To increase the certainty of identification, an MS3 scan can be performed. In this approach, a specific fragment ion from the MS2 spectrum, which still contains one of the peptide chains and the cross-linker, is isolated and further fragmented. This MS3 scan provides sequencing information for a single peptide chain of the cross-link, which can significantly improve the confidence of the identification, especially for complex spectra where both peptides are fragmented simultaneously.

Quantitative Cross-linking Mass Spectrometry (QCLMS) Strategies

The use of BS3-d0/d4 extends beyond simple identification of cross-links to enable quantitative analyses of protein-protein interactions and conformational changes.

Quantitative cross-linking mass spectrometry (QCLMS) allows for the comparison of the abundance of specific cross-links under different experimental conditions. In a common QCLMS workflow, two different protein states (e.g., with and without a ligand) are treated separately. One state is cross-linked with BS3-d0, and the other with BS3-d4. After cross-linking, the two samples are mixed, digested, and analyzed by LC-MS/MS.

The relative quantification of a specific cross-link between the two states is determined by the intensity ratio of the corresponding d0 and d4 signals in the MS1 scan. For example, an increase in the intensity of the d4-labeled cross-linked peptide relative to the d0-labeled one would indicate that this particular interaction or conformation is more prevalent in the state that was treated with the BS3-d4 cross-linker. This approach allows for the study of dynamic changes in protein structures and interaction networks.

Table 1: Example Data for d0/d4 Analog Ratio-Based Quantification

Cross-linked Peptide PairCondition A (d0) IntensityCondition B (d4) Intensityd4/d0 RatioInterpretation
Peptide1-K45 ~ Peptide2-K1205.8e55.9e5~1.0No change in interaction
Peptide3-K88 ~ Peptide4-K2107.2e51.5e6~2.1Increased interaction in Condition B
Peptide5-K15 ~ Peptide6-K944.1e51.0e5~0.24Decreased interaction in Condition B

To ensure the validity of the quantitative data and to control for any potential artifacts introduced by the isotopic labels themselves, label-swap experiments are often performed. In a label-swap replicate, the labeling scheme is reversed. The protein state that was initially labeled with BS3-d0 is now labeled with BS3-d4, and vice versa.

If the observed quantitative changes are genuine, the d0/d4 ratios should be inverted in the label-swap experiment. For instance, a cross-link that showed a d4/d0 ratio of 2.0 in the initial experiment should exhibit a ratio of approximately 0.5 in the label-swap experiment. Consistent results between the original and the label-swap experiments provide high confidence in the quantitative measurements and help to eliminate false positives.

Experimental Design Considerations for Optimal Crosslinking Yields

Achieving optimal crosslinking yields with BS3-d4 necessitates careful consideration of several experimental parameters. These factors are crucial for ensuring sufficient crosslinking for subsequent MS analysis while minimizing artifacts such as protein aggregation or the formation of non-specific interactions. nih.gov

The concentration of the protein sample is a critical factor that influences the balance between intramolecular and intermolecular crosslinking.

Intramolecular Crosslinking: Dilute protein solutions generally favor the formation of crosslinks within a single protein molecule. korambiotech.com To study the tertiary structure of a protein without inducing unwanted intermolecular interactions, maintaining a protein concentration in the micromolar range is often recommended. thermofisher.com For instance, a protocol for intramolecular crosslinking might use a protein concentration of 5 µM. thermofisher.com

Intermolecular Crosslinking: For analyzing protein-protein interactions, higher protein concentrations are typically employed to promote crosslinking between different protein molecules. However, excessively high concentrations can lead to non-specific aggregation. Therefore, optimizing the protein concentration is essential. A starting point for intermolecular crosslinking could be a protein concentration of 1 mg/ml. nih.gov

A systematic approach to optimizing protein concentration involves testing a range of concentrations while keeping other parameters constant and analyzing the results by techniques like SDS-PAGE to visualize the formation of crosslinked products.

The molar ratio of the BS3-d4 crosslinker to the protein is a key determinant of the extent of crosslinking.

General Guidelines: For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of the crosslinker is often a good starting point. For more dilute samples (less than 5 mg/mL), a 20- to 50-fold molar excess may be necessary. thermofisher.com In some protocols, a final crosslinker concentration of 0.25-5 mM is recommended. thermofisher.com

Optimization: The optimal ratio is highly dependent on the specific protein or protein complex and the desired outcome. It is often necessary to perform titration experiments using a range of crosslinker concentrations. For example, a series of reactions with final BS3-d4 concentrations ranging from 0.5 mg/ml to 2 mg/ml can be tested with a protein complex at 1 mg/ml. nih.gov The goal is to achieve a balance where higher molecular weight crosslinked bands are visible on an SDS-PAGE gel, but the un-crosslinked protein bands are still present, indicating that excessive crosslinking and potential protein structure disruption have been avoided. nih.gov In some studies, a 1:3 protein to cross-linker mass ratio has been successfully used. biorxiv.orgnih.gov

The following table provides an example of a titration experiment to determine the optimal crosslinker-to-protein ratio:

SampleProtein ConcentrationBS3-d4 ConcentrationMolar Ratio (Crosslinker:Protein)
11 mg/mL0.5 mg/mLVaries with protein MW
21 mg/mL1.0 mg/mLVaries with protein MW
31 mg/mL1.5 mg/mLVaries with protein MW
41 mg/mL2.0 mg/mLVaries with protein MW

MW = Molecular Weight

The duration and temperature of the crosslinking reaction directly impact the efficiency of the process.

Typical Conditions: Reactions are commonly incubated at room temperature (around 23-25°C) for 30 minutes to 1 hour. thermofisher.comnih.govmtoz-biolabs.com Alternatively, incubations can be performed on ice (4°C) for 2 hours or more to slow down the reaction rate, which can be beneficial for unstable protein complexes. korambiotech.comthermofisher.com One study suggests that reaction times at 4°C should be increased four-fold compared to room temperature to achieve similar efficiencies. korambiotech.com

Time Course Experiments: To precisely control the extent of crosslinking, it is advisable to perform time-course experiments. Aliquots of the reaction mixture can be taken at various time points (e.g., 5, 15, 30, 60, and 120 minutes) and the reaction quenched to analyze the progression of crosslinking. thermofisher.com

Here is a sample table for a time-course experiment:

AliquotIncubation Time (minutes)Incubation Temperature (°C)
1525
21525
33025
46025
512025

To stop the crosslinking reaction at the desired time point and prevent further, potentially non-specific, crosslinking, a quenching agent is added.

Quenching Agents: The most common quenching agents are amine-containing buffers such as Tris or glycine. thermofisher.commtoz-biolabs.com These molecules contain primary amines that react with the excess, unreacted N-hydroxysulfosuccinimide (NHS) esters of BS3-d4, rendering them inactive. mtoz-biolabs.com

Quenching Procedure: The quenching agent is typically added to a final concentration of 20-50 mM Tris or ammonium (B1175870) bicarbonate. thermofisher.comthermofisher.combiorxiv.orgnih.gov The quenching reaction is then allowed to proceed for a set period, for instance, 15 minutes at room temperature or 45 minutes on ice. thermofisher.combiorxiv.org

Following the quenching step, the crosslinked sample must be prepared for mass spectrometry analysis. This typically involves several steps to remove interfering substances and digest the protein into peptides.

Removal of Excess Reagents: It is crucial to remove unreacted crosslinker and quenching buffer components. This can be achieved through methods like dialysis, desalting spin columns, or ethanol (B145695) precipitation. thermofisher.commtoz-biolabs.comjove.com

SDS-PAGE Analysis: The extent of crosslinking is often evaluated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). thermofisher.comjove.com The appearance of higher molecular weight bands indicates successful crosslinking. jove.com Gel bands corresponding to the crosslinked species can then be excised for further processing. thermofisher.com

In-Gel or In-Solution Digestion: The crosslinked proteins are then enzymatically digested, most commonly with trypsin, to generate peptides suitable for MS analysis. biorxiv.orgnih.govjove.com This can be performed either directly on the excised gel bands (in-gel digestion) or on the protein sample in solution (in-solution digestion). jove.com In-gel digestion involves steps of reduction with DTT and alkylation with iodoacetamide (B48618) before the addition of trypsin. jove.com

Peptide Cleanup: Prior to MS analysis, the digested peptide mixture is typically desalted and concentrated using techniques like C18 StageTips or other reversed-phase chromatography methods. biorxiv.orgnih.gov For complex mixtures, fractionation of the peptides using techniques like strong cation exchange (SCX) chromatography can be employed to reduce sample complexity and improve the identification of crosslinked peptides. biorxiv.org

Comparative Cross-linking Methodologies

BS3-d4 is often used in conjunction with its non-deuterated counterpart, BS3-d0, in comparative or quantitative cross-linking mass spectrometry (QCLMS) experiments. nih.govbiorxiv.org This approach allows for the quantitative comparison of protein conformations or interaction states under different conditions. nih.govspringernature.com

Principle: In a typical comparative experiment, two different states of a protein or protein complex (e.g., apo vs. ligand-bound) are cross-linked separately, one with BS3-d0 and the other with BS3-d4. nih.govspringernature.com The samples are then mixed in a 1:1 ratio, digested, and analyzed by LC-MS/MS. nih.gov

Data Analysis: Cross-linked peptides derived from the two different states will appear as doublet signals in the mass spectrum, separated by a mass difference of 4 Da (due to the four deuterium (B1214612) atoms in BS3-d4). wikipedia.orgnih.gov The relative intensities of these doublet peaks provide a quantitative measure of the abundance of that particular cross-link in each state. nih.gov This allows for the identification of regions within the protein or complex that undergo conformational changes in response to a stimulus. nih.gov

Label Swapping: To ensure the reliability of the quantitative data, it is advisable to perform a "label-swapped" replicate experiment where the labeling is reversed (i.e., the first state is labeled with BS3-d4 and the second with BS3-d0). biorxiv.orgwellcomeopenresearch.org

The use of isotopically labeled crosslinkers like BS3-d4 has significantly advanced the field of structural proteomics, enabling not only the mapping of protein-protein interactions but also the study of protein dynamics and conformational changes. nih.govwellcomeopenresearch.org

Differential Analysis of Protein States

Quantitative crosslinking with BS3-d4 and its "light" analog, BS3-d0, facilitates the differential analysis of protein states with high precision. nih.gov This comparative strategy is ideal for probing conformational changes that occur in response to various stimuli. nih.gov In this approach, a protein in two different states (e.g., apo vs. ligand-bound) is crosslinked separately—one state with BS3-d0 and the other with BS3-d4. nih.govbiorxiv.org

Following the crosslinking reaction, the two samples are combined in equal amounts, digested by an enzyme like trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbiorxiv.org Because the d0 and d4 crosslinked peptides are chemically identical, they co-elute during chromatography. However, they are easily distinguished in the mass spectrometer by the 4-Dalton mass difference imparted by the deuterium atoms. wikipedia.orgnih.gov

The mass spectrometer detects pairs of signals for each crosslinked peptide, one "light" and one "heavy." The ratio of the intensities of these paired signals provides a direct and quantitative measure of the relative abundance of that particular crosslink in each of the two states. nih.gov For example, a 1:1 ratio indicates no change in the proximity of the two crosslinked amino acid residues, whereas a significant deviation from this ratio reveals a structural rearrangement. biorxiv.org This method has been successfully used to compare the conformational differences between the human complement protein C3 and its activated form, C3b. nih.gov

Direct Readout of Stimulus-Induced Subunit Interaction Changes

The BS3-d0/d4 pairing is exceptionally effective for obtaining a direct readout of changes in subunit interactions within a protein complex following a specific stimulus. nih.gov This stimulus can range from ligand binding to post-translational modifications, such as phosphorylation or dephosphorylation. nih.gov

The experimental design involves treating a protein complex with the stimulus and then crosslinking it with BS3-d4, while a control (unstimulated) sample is crosslinked with BS3-d0. nih.gov After mixing and processing the samples for MS analysis, the resulting d0/d4 ratios for inter-subunit crosslinks reveal precisely how the interactions have changed. An increase in a specific d4-labeled crosslink relative to its d0 counterpart indicates that the stimulus promoted a closer association between those two subunits. Conversely, a decrease suggests the subunits moved apart.

This quantitative approach provides a snapshot of the dynamic structural changes within a complex, as exemplified by studies on the ATP synthase complex where dephosphorylation-induced changes in subunit interactions were quantified. nih.gov

Table 1: Illustrative Data from a Differential Crosslinking Experiment

This interactive table provides a hypothetical example of results from a quantitative crosslinking experiment comparing an unstimulated (control) and stimulated protein complex.

Crosslinked Residues (Protein 1 - Protein 2)d0/d4 Ratio (Control/Stimulated)Interpretation of Interaction Change
Lys48 (Subunit A) - Lys121 (Subunit B)1:5.2Strong Increase
Lys96 (Subunit A) - Lys96 (Subunit A)2.1:1Moderate Decrease (Conformational Shift)
Lys204 (Subunit B) - Lys315 (Subunit C)1:1.1No Significant Change
Lys15 (N-terminus, Subunit A) - Lys78 (Subunit C)4.5:1Strong Decrease

Integration with Complementary Biochemical and Biophysical Techniques

Crosslinking with BS3-d4 does not exist in a vacuum; its true power is realized when integrated with other established biochemical and biophysical methods.

Before the intricate analysis by mass spectrometry, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western blotting serve as crucial, accessible methods for validating the crosslinking reaction itself. biorxiv.orgmtoz-biolabs.com

Upon successful crosslinking, SDS-PAGE analysis will show a shift in the protein bands. The intensity of the band corresponding to the monomeric protein will decrease, while new bands at higher molecular weights will appear, representing the covalently linked dimers, trimers, or larger oligomers. nih.gov This provides a clear visual confirmation that the crosslinker has successfully linked protein subunits. biorxiv.orgthermofisher.com

Western blotting further confirms the identity of the proteins within these higher-molecular-weight bands. nih.gov By using an antibody specific to one of the proteins of interest, researchers can verify its presence in a crosslinked complex, thus validating the specificity of the interaction. nih.gov These techniques are essential for optimizing reaction conditions, such as crosslinker concentration and incubation time, before committing to MS analysis. nih.govmtoz-biolabs.com

Immunoprecipitation (IP) is a standard technique for isolating a target protein and its binding partners. However, weak or transient interactions are often lost during the extensive washing steps inherent to IP protocols. BS3-d4 can overcome this limitation by stabilizing the protein complex prior to cell lysis and IP. wikipedia.org

By applying the crosslinker to intact cells or cell lysates, transient interactions are "locked" into place by covalent bonds. This significantly enhances the co-purification of interacting partners that would otherwise be washed away, enabling the identification of previously elusive interactions. wikipedia.orgnih.gov Combining this with the quantitative d0/d4 labeling strategy allows for comparative IP experiments, revealing how protein-protein interaction networks change between different cellular states.

While X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution, atomic-level structural details, they often require large quantities of stable, purified protein and may not capture the full dynamic range of a complex as it exists in solution. nih.govfishersci.ca Crosslinking-mass spectrometry (XL-MS) using BS3-d4 provides lower-resolution distance constraints that are highly complementary to these methods. researchgate.net

The key synergies include:

Mapping Interfaces: Identified crosslinks act as distance constraints (the BS3 spacer arm is 11.4 Å) that can be used to dock high-resolution structures of individual proteins into a model of the entire complex. elifesciences.org

Validating Interactions: Crosslinking can confirm that interactions observed in the non-physiological conditions of a crystal are also present in a more native, solution-based environment. researchgate.net

Probing Dynamics: XL-MS can capture information about flexible or disordered regions and multiple conformational states that are often invisible to crystallography. nih.gov

By integrating the spatial information from BS3-d4 crosslinking with high-resolution models, researchers can build more accurate and comprehensive models of large, dynamic protein assemblies, bridging a critical gap in structural biology. fishersci.ca

Data Acquisition and Computational Analysis in Bs3 D4 Crosslinking Studies

Mass Spectrometry Data Acquisition Strategies for Deuterated Crosslinked Peptides

Mass spectrometry (MS) data acquisition for peptides crosslinked with BS3-d4 is tailored to leverage the isotopic labeling. The primary goal is to confidently detect and identify the crosslinked species amidst a complex background of linear, unmodified peptides.

Detection of Characteristic Isotopic Doublet Signals

A key feature of using a mixture of light (d0) and heavy (d4) BS3 is the appearance of characteristic isotopic doublet signals in the mass spectrum. nih.gov Peptides containing the crosslinker will present as a pair of signals with a mass difference of 4.025 Da. nih.gov This distinct pattern significantly aids in the identification of low-abundance crosslinked products. nih.gov The presence of these doublets is a strong indicator of a successful crosslinking event and is a primary feature sought during data analysis. nih.govbiorxiv.org The concurrent use of d0 and d10 labeled crosslinkers can also produce a characteristic doublet pattern, which further boosts confidence in the identification of crosslinked peptides. nih.gov

To effectively capture these signals, high-resolution mass spectrometry is often employed for both the precursor ions (MS1) and the fragment ions (MS2). nih.gov This "high-high" strategy ensures accurate mass measurement, which is crucial for distinguishing the isotopic doublets and for subsequent database searching. nih.gov

Considerations for Isotope-Related Retention Time Shifts

A potential complication in using deuterated standards is the possibility of retention time shifts in liquid chromatography (LC). Deuterated peptides have been observed to elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography (RPLC). nih.gov While this shift can be minimal, it is a factor that needs to be considered during data analysis, especially for quantitative studies. nih.govskyline.ms

However, studies have shown that for BS3-d0 and BS3-d4 crosslinked peptides, they tend to co-elute during LC-MS/MS analysis, and the small mass difference does not typically cause significant interference with manual quantitation. nih.govnih.gov Some software allows for the adjustment of expected retention times for isotopically labeled species to account for any potential shifts. skyline.ms

Computational Tools and Software for Crosslink Identification

The complexity of XL-MS data, particularly with the addition of isotopic labels, necessitates the use of specialized computational tools and software for accurate identification and validation of crosslinked peptides. d-nb.info Standard database search engines are often not equipped to handle the unique nature of crosslinked peptide spectra. nih.gov

Database Searching Algorithms for Crosslinked Peptide Assignment

Several specialized database search algorithms have been developed to identify crosslinked peptides from tandem mass spectrometry data. nih.govfigshare.comnih.gov These algorithms must account for the fact that a single spectrum is derived from two different peptide sequences joined by a crosslinker. The search space for such an analysis is significantly larger than for linear peptides. figshare.com

Some common algorithms and software used for this purpose include:

xQuest/pLink: These search engines are specifically designed for the identification of crosslinked peptides and have been successfully used in studies involving BS3 d0/d4. nih.gov

XLSearch: This is a probabilistic database search algorithm that estimates the joint posterior probability that both peptides in a crosslink are correctly identified. figshare.comacs.org

MassMatrix: This database search engine is capable of searching for intact crosslinks in complex proteome samples and can handle various modifications, including dead-end crosslinks. nih.gov

Crux and XLinker Identifier: These are other software tools used for the identification of crosslinked peptides. researchgate.net

MeroX: This open-source software is compatible with various crosslinkers and can analyze data from different instrument platforms. biorxiv.org

These algorithms typically generate theoretical fragmentation spectra for all possible crosslinked peptide pairs within a given protein database and compare them to the experimental spectra. nih.gov

Specialized Software for Automated Crosslink Validation and Annotation

Beyond the initial identification, specialized software is crucial for the validation and annotation of the identified crosslinks. This step is critical to ensure the reliability of the results and to filter out false positives. nih.gov

Notable software in this category includes:

xiFDR: A tool that calculates the false discovery rate (FDR) for crosslink identifications at the residue-pair and protein-pair level, improving the confidence in the results. rappsilberlab.org

Xlink Analyzer: This software integrates with the UCSF Chimera molecular modeling program, allowing for the visualization and analysis of crosslinking data in the context of 3D protein structures. nih.gov It can help identify crosslinks that are inconsistent with known structures and map protein interaction sites. nih.gov

Automated Validation Manager (AVM): While not specific to crosslinking, AVM and similar validation management systems provide a framework for ensuring the quality and compliance of software used in regulated environments, which can be relevant for clinical or pharmaceutical research using XL-MS. tracelink.comkneat.comsoftwarereviews.com

xiVIEW: A web-based tool for visualizing and analyzing crosslinking/mass spectrometry results, offering 2D network and 3D structure views. rappsilberlab.org

xiSPEC: An interactive tool for the detailed visualization and analysis of mass spectrometry data, allowing users to intuitively analyze spectra and test hypotheses. rappsilberlab.org

These tools often provide interactive interfaces for inspecting the quality of the spectral matches and for annotating the identified crosslinks. rappsilberlab.orgnih.gov

Quantitative Data Processing and Interpretation

A significant advantage of using BS3-d4 is the ability to perform quantitative crosslinking studies. By comparing the signal intensities of the light (d0) and heavy (d4) isotopic peaks, researchers can gain insights into the dynamics of protein conformations and interactions. nih.govnih.gov

The process generally involves the following steps:

Separate Crosslinking: Two different states of a protein or protein complex are crosslinked separately, one with the light (d0) and the other with the heavy (d4) version of the crosslinker. nih.gov

Mixing and Analysis: The two samples are then mixed, digested, and analyzed by LC-MS/MS. nih.gov

Ratio Calculation: For each identified crosslinked peptide, the ratio of the intensities of the light and heavy signals is calculated. nih.gov This is often done by summing the intensities of the first few isotope peaks in each cluster to improve accuracy. nih.gov

Interpretation: The resulting ratios provide a direct measure of the relative abundance of that particular crosslink in the two different states, revealing changes in protein structure or interactions. nih.govnih.gov

Specialized software, such as XiQ , has been developed to automate the quantitation of CLMS data, as standard quantitative proteomics software may not be suitable for this task. nih.govnih.gov Other tools like Pinpoint can also be adapted for the quantitation of crosslinked peptides by creating a library that includes both the light and heavy versions of the crosslinked species. biorxiv.org The analysis of "dead-end" peptides (where only one arm of the crosslinker has reacted) can provide additional information to help interpret the quantitative data. nih.gov

Extraction of Quantitative Information from Mass Spectrometry Data

The foundation of quantitative crosslinking lies in the differential labeling of proteins or protein states with light (d0) and heavy (d4) versions of the crosslinker. nih.govnih.gov Following crosslinking, enzymatic digestion, and mass spectrometry analysis, the resulting peptide pairs appear as distinct doublets in the mass spectrum, separated by a characteristic mass difference (e.g., 4 Da for BS3-d0/d4). nih.govnih.govbiorxiv.org

The initial step in data analysis is the identification of these crosslinked peptides. Specialized search engines like xiSEARCH and software like MaxQuant are employed to analyze the complex MS/MS spectra and confidently assign sequences to the crosslinked species. nih.govrappsilberlab.org High-resolution mass spectrometry is crucial at both the MS1 (precursor ion) and MS2 (fragment ion) levels to ensure accurate identification. nih.gov The data extraction process involves identifying the paired isotopic signals corresponding to the light and heavy crosslinked peptides within the raw mass spectrometry data. nih.govbiorxiv.org

Table 1: Software Tools for Crosslinked Peptide Identification and Data Extraction

SoftwareKey FeaturesReferences
xiSEARCH Specialized for identifying crosslinked peptides from various crosslinkers, scalable from single proteins to whole proteomes. rappsilberlab.org
MaxQuant A widely used platform for quantitative proteomics that has been adapted for the analysis of isotope-labeled crosslinking data. nih.govnih.gov
pLink2 A software tool capable of analyzing data from metabolically labeled experiments. acs.org
MeroX Another tool that can be used for the evaluation of metabolically labeled crosslinking experiments. acs.org

Calculation of Light-to-Heavy Signal Ratios for Crosslinked Peptides

Once the crosslinked peptide pairs are identified, the next step is to quantify the relative abundance of the light and heavy forms. This is achieved by calculating the ratio of their signal intensities in the mass spectrometer. nih.gov This ratio provides a direct measure of the relative prevalence of a particular protein conformation or interaction under different experimental conditions. nih.govnih.gov

The calculation typically involves integrating the peak areas of the extracted ion chromatograms (XICs) for both the light (d0) and heavy (d4) crosslinked peptides. nih.gov The ratio of these integrated areas (light/heavy or heavy/light) reflects the relative abundance of the two species. nih.govnih.gov It is important to consider that for larger peptides, the monoisotopic peak can be small, and isotopic envelopes may overlap, necessitating careful selection of the peaks used for quantification. nih.gov

Table 2: Example of Light-to-Heavy Ratios for Crosslinked Peptides in Human Serum Albumin (HSA)

Crosslinked Peptide PairMixing Ratio (d0:d4)Manually Determined H/L RatioAutomated (XiQ) H/L Ratio
DAHK(xl)SEVAHR – FK(xl)DLGEENFK1:1~1.0~1.0
DAHK(xl)SEVAHR – FK(xl)DLGEENFK1:2~0.5~0.5
DAHK(xl)SEVAHR – FK(xl)DLGEENFK1:4~0.25~0.25

This table is illustrative, based on findings that show calculated ratios correspond well with the known mixing ratios of the crosslinkers. nih.gov

Challenges and Solutions in Automated Quantification of Crosslinked Peptides

While automated software has significantly streamlined the analysis of quantitative crosslinking data, several challenges remain. Standard quantitative proteomics software is often not directly suited for the complexities of crosslinked peptide analysis. nih.gov

One major challenge is the potential for retention time shifts between the deuterated and non-deuterated peptides due to the deuterium (B1214612) isotope effect. nih.gov This can lead to misalignment of the elution profiles and inaccurate quantification by automated software that assumes co-elution. nih.gov Furthermore, the complexity of crosslinked peptide fragmentation spectra can make confident identification difficult, and incorrect identifications will lead to erroneous quantification. nih.gov

To address these challenges, specialized software and workflows have been developed. For instance, the open-source application XiQ was created to provide more accurate automated quantification by specifically addressing the nuances of crosslinking data. nih.gov Other approaches involve adapting existing powerful platforms like MaxQuant and Skyline for crosslink analysis, sometimes requiring specific parameter adjustments or custom scripting. nih.govresearchgate.netskyline.ms The use of label-swapping experiments, where the labeling scheme is reversed, is a crucial strategy to ensure consistent and accurate quantification. nih.gov

Manual Curation and Validation of Quantitative Data

Despite advancements in automated analysis, manual curation and validation remain a critical step in ensuring the accuracy and reliability of quantitative crosslinking data. nih.govbiorxiv.orgnih.gov Automated software can sometimes make errors in peak selection or integration, especially for low-intensity signals or in cases of chromatographic complexity. biorxiv.orgnih.gov

Manual inspection allows researchers to visually verify the quality of the mass spectra, confirm the correct integration of chromatographic peaks, and identify potential artifacts that may have been missed by automated algorithms. nih.govbiorxiv.org Software tools like Pinpoint and Skyline provide interfaces that facilitate this manual review process, allowing for the correction of automated results. biorxiv.orgresearchgate.netskyline.ms Ultimately, a combination of automated processing for high-throughput analysis and careful manual validation of key findings is considered the most robust approach. nih.gov

Structural Modeling and Visualization of Crosslink Data

The distance constraints derived from BS3-d4 crosslinking experiments provide invaluable information for modeling the three-dimensional structures of proteins and protein complexes. nih.govnih.gov This experimental data serves to guide and validate computational models, leading to more accurate representations of biological macromolecules.

Integration of Distance Constraints into Protein Structural Models

Chemical crosslinkers like BS3 create a covalent bond between amino acid residues that are within a certain maximum distance of each other in 3D space. nih.govnih.gov For BS3, this maximal distance between the alpha-carbon atoms of the crosslinked lysine (B10760008) residues is approximately 30 Å. nih.gov This information is used as an upper-bound distance restraint in molecular modeling workflows. nih.govnih.gov

Mapping Crosslinks onto Known Protein Structures

When high-resolution structures of the proteins under investigation are already available, crosslinking data can be used to validate these structures or to identify conformational changes. nih.govbiorxiv.org By mapping the identified crosslinks onto the existing protein data bank (PDB) structures, researchers can assess whether the observed crosslinks are consistent with the known fold. biorxiv.orgnih.gov

Several software tools, including Xlink Analyzer, xiVIEW, and CLMSVault, have been developed to facilitate the visualization of crosslinks in a 3D structural context. rappsilberlab.orgnih.govnih.gov These tools can color-code residues involved in crosslinks, draw lines representing the crosslinks, and calculate the distances between the linked residues in the model. nih.govnih.gov Discrepancies between the crosslinking data and the existing structure can indicate regions of protein flexibility, alternative conformations, or errors in the original structural model. nih.govbiorxiv.org This mapping provides a powerful method for interpreting the functional implications of the crosslinking results.

Advancements and Future Directions in Bs3 D4 Crosslinking Research

Development of Enhanced Methodologies for Reproducibility

A significant challenge in crosslinking mass spectrometry (CLMS) has been the reproducibility of experiments. nih.gov To address this, researchers are focusing on developing more robust and standardized protocols.

Key areas of development include:

Standardized Crosslinking Reactions: Efforts are underway to establish consensus protocols for crosslinking experiments, including optimal concentrations of crosslinker, reaction times, and quenching conditions. researchgate.net This aims to minimize variability between experiments and laboratories.

Label-Swap Replicates: The use of label-swap replicates, where the deuterated and non-deuterated crosslinkers are swapped between the two states being compared, has been shown to improve the accuracy and reliability of quantitative crosslinking studies. nih.goved.ac.uk This helps to control for any potential isotope effects or variations in crosslinking efficiency.

A study on the complement protein C3 and its cleavage product C3b demonstrated that with a robust workflow, including replica analysis and label-swapping, quantitative crosslinking/mass spectrometry (QCLMS) can reliably detect both small local conformational changes and larger structural rearrangements. researchgate.net

Addressing Challenges in Crosslink Identification and Quantification

The identification and quantification of cross-linked peptides from complex mass spectrometry data present a significant hurdle. nih.govelifesciences.org The low abundance of cross-linked species and the complexity of the resulting spectra require sophisticated analytical strategies.

Current research is focused on:

Isotope-Labeled Crosslinkers: The use of isotope-labeled crosslinkers like BS3-d4 is fundamental to quantitative CLMS. The distinct mass difference of 4 Daltons between the light (d0) and heavy (d4) forms allows for the clear identification and relative quantification of cross-linked peptides in different states. wikipedia.orgfishersci.ca

Advanced Software Tools: The development of specialized software is crucial for the automated analysis of CLMS data. Tools like XiQ and Pinpoint are designed to handle the specific challenges of identifying and quantifying isotope-labeled crosslinks, including accounting for potential retention time shifts caused by deuterium (B1214612) isotopes. researchgate.netnih.gov

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers is essential for accurately distinguishing between the isotopic peaks of the light and heavy cross-linked peptides, thereby improving the precision of quantification. nih.gov

ChallengeApproachBenefit
Low ReproducibilityStandardized protocols, label-swap replicatesIncreased consistency and reliability of results nih.govresearchgate.neted.ac.uk
Complex Data AnalysisSpecialized software (e.g., XiQ, Pinpoint)Automated and accurate identification and quantification of crosslinks researchgate.netnih.gov
Low Abundance of CrosslinksEnrichment techniques (e.g., SCX)Improved detection of less frequent crosslinks ed.ac.uk
Isotopic Peak OverlapHigh-resolution mass spectrometryAccurate measurement of light and heavy crosslink signals nih.gov

Expansion of BS3-d4 Applications to Novel Biological Systems

Initially applied to purified protein complexes, the use of BS3-d4 is expanding to more complex and biologically relevant systems. This allows for the study of protein interactions and conformational changes within their native cellular environment.

Promising areas of application include:

In-Vivo Crosslinking: Applying BS3-d4 to living cells or even whole organisms can provide a snapshot of protein interactions as they occur in their natural context. nih.gov This is particularly valuable for studying transient or weak interactions that may be lost during traditional purification methods.

Membrane Protein Complexes: Due to its water-soluble nature, BS3 is well-suited for studying the interactions of membrane proteins and their associated complexes, which are notoriously difficult to analyze using other structural biology techniques. plos.orgcyanagen.com

Pathological Protein Aggregates: BS3-d4 is being used to investigate the structure of protein aggregates, such as those associated with neurodegenerative diseases, providing insights into their formation and toxicity. plos.org For instance, it has been used to analyze the oligomerization of amyloid-β peptide, a key player in Alzheimer's disease. plos.org

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

To gain a more holistic view of cellular processes, researchers are increasingly integrating CLMS data with other "omics" technologies. This multi-pronged approach provides a richer and more comprehensive understanding of biological systems.

Integrative strategies include:

Proteomics: Combining CLMS with global proteomic analyses allows for the correlation of changes in protein-protein interactions with alterations in protein abundance. nih.gov

Genomics and Transcriptomics: Integrating CLMS data with genomic and transcriptomic data can help to elucidate how genetic variations or changes in gene expression impact protein interactions and cellular networks.

Structural Biology Techniques: Data from BS3-d4 crosslinking can be used as distance restraints to build and refine computational models of protein structures and complexes, complementing information from techniques like X-ray crystallography and cryo-electron microscopy. researchgate.net

Innovations in Computational Analysis for Complex Crosslinking Datasets

The increasing complexity and volume of data generated from BS3-d4 crosslinking experiments necessitate the development of more powerful and sophisticated computational tools. nih.gov

Key areas of innovation include:

Advanced Algorithms: New algorithms are being developed to improve the speed and accuracy of crosslink identification, reduce false discovery rates, and provide more confident assignments of cross-linked peptides. researchgate.net

Data Visualization Tools: Interactive visualization software is essential for interpreting complex crosslinking networks and mapping interaction sites onto protein structures.

Machine Learning and AI: The application of machine learning and artificial intelligence holds promise for identifying subtle patterns in large CLMS datasets, predicting protein-protein interactions, and generating novel hypotheses about protein function and regulation.

Q & A

Q. What is the structural and functional significance of the deuterium atoms in BS3-d4, and how does this facilitate mass spectrometry (MS)-based analysis?

BS3-d4 contains four deuterium atoms at the 2,2,7,7 positions of its suberate spacer, creating a +4 Da mass shift compared to its non-deuterated counterpart (BS3-d0). This isotopic labeling enables unambiguous differentiation of crosslinked peptides from non-crosslinked or background signals in MS spectra. Researchers use paired experiments (BS3-d4 + BS3-d0) to generate matched peptide pairs, simplifying identification and quantification of crosslinks .

Q. What are the critical steps for implementing BS3-d4 in protein crosslinking experiments?

  • Solubility : Dissolve BS3-d4 in anhydrous DMSO to prevent hydrolysis of its NHS ester groups.
  • Reaction Conditions : Optimize crosslinker-to-protein molar ratios (e.g., 1:1 to 1:4 mass ratios) and incubation times (typically 30–60 minutes at 37°C).
  • Quenching : Terminate reactions with Tris-HCl (10–50 mM final concentration) to block unreacted NHS esters.
  • Sample Mixing : Combine deuterated (BS3-d4) and non-deuterated (BS3-d0) crosslinked samples post-quenching for comparative MS analysis .

Advanced Research Questions

Q. How can BS3-d4 be integrated into experimental designs to study protein conformational changes, such as those induced by post-translational modifications (PTMs)?

  • Comparative Crosslinking : Treat PTM-modified (e.g., acetylated) and unmodified protein populations separately with BS3-d4 and BS3-d0. Combine the samples post-crosslinking and analyze via LC-MS/MS to detect PTM-induced structural perturbations (e.g., altered interaction surfaces or flexibility) .
  • Quantitative Ratios : Use defined molar ratios of BS3-d4:BS3-d0 (e.g., 1:1 or 1:4) to enable relative quantification of crosslink abundance across experimental conditions .

Q. How can researchers resolve conflicting crosslinking data arising from heterogeneous protein complexes or dynamic interactions?

  • Validation Controls : Include negative controls (e.g., no crosslinker) and positive controls (e.g., known interacting partners) to distinguish specific crosslinks from nonspecific adducts.
  • High-Resolution MS : Use instruments with ≤6 ppm MS1 and ≤20 ppm MS2 mass accuracy to reduce false identifications.
  • Data Analysis : Employ software like Xi or MaxQuant with stringent parameters (e.g., full tryptic specificity, allowance for up to four missed cleavages) and manual validation of spectra to confirm crosslink assignments .

Q. What methodologies optimize BS3-d4 crosslinking for capturing transient or low-abundance protein interactions?

  • Time-Resolved Crosslinking : Perform crosslinking at multiple time points (e.g., 5, 15, 30 minutes) to capture dynamic interactions.
  • Spacer Length Utilization : Leverage the 11.4 Å spacer length of BS3-d4 to target mid-range lysine pairs (e.g., intra-domain interactions in folded proteins) while avoiding over-crosslinking. For larger complexes, pair BS3-d4 with longer spacers (e.g., DSP-d8) .

Q. How can BS3-d4 improve structural resolution in cryo-EM or integrative modeling studies?

  • Hybrid Approaches : Use crosslinking data from BS3-d4 experiments to constrain distance restraints in molecular dynamics simulations or cryo-EM density fitting. For example, crosslinks in the C3(H2O) protein system provided spatial restraints to model conformational activation states .

Methodological Considerations

Q. What are the key challenges in preparing BS3-d4 crosslinked samples for MS, and how can they be mitigated?

  • Hydrolysis Risk : Prepare crosslinker stock solutions immediately before use to minimize NHS ester degradation.
  • Membrane Impermeability : For intracellular targets, pair BS3-d4 with membrane-permeable crosslinkers (e.g., DSP-d8) or employ cell permeabilization techniques.
  • Peptide Complexity : Fractionate samples via SDS-PAGE or HPLC prior to MS to reduce spectral overlap .

Q. How does the deuteration pattern of BS3-d4 influence its compatibility with other isotopic labeling strategies (e.g., SILAC or TMT)?

BS3-d4’s +4 Da shift is orthogonal to SILAC (+6/+10 Da) or TMT (+229–304 Da) labels, allowing multiplexed experiments. However, verify mass spectrometer resolution to prevent overlapping isotopic envelopes in high-charge-state ions .

Data Interpretation and Validation

Q. How should researchers address incomplete or ambiguous crosslink identifications in large-scale datasets?

  • Decoy Databases : Use reverse-sequence decoy databases to estimate false discovery rates (FDRs).
  • Crosslink Class Validation : Apply retention time alignment and MS/MS fragment ion consistency checks for matched BS3-d4/d0 pairs .

Q. What statistical approaches are recommended for quantifying crosslink abundance in differential studies?

  • Label-Free Quantification : Normalize crosslink intensities using total ion current or housekeeping protein crosslinks.
  • Isotopic Pair Ratios : Calculate BS3-d4/d0 intensity ratios for each crosslink to infer relative changes in interaction stability across conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BS3-d4 Deuterated Crosslinker
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BS3-d4 Deuterated Crosslinker

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.